2,3,4,5,6-Pentahydroxyhexanal;hydrate
Description
2,3,4,5,6-Pentahydroxyhexanal hydrate, systematically named (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal hydrate, is the monohydrate form of D-glucose, a fundamental monosaccharide in biochemistry. Its molecular formula is C₆H₁₄O₇ (anhydrous: C₆H₁₂O₆), with a molecular weight of 198.17 g/mol . Structurally, it features an aldehyde group at position 1 and five hydroxyl groups across the carbon chain, forming a polyhydroxyaldehyde. The hydrate form includes one water molecule, enhancing its stability and solubility in aqueous environments .
This compound is widely utilized in pharmaceuticals (e.g., intravenous solutions), food industries (as a sweetener), and biotechnology due to its role in cellular energy metabolism . Its stereochemistry (D-configuration) is critical for biological activity, distinguishing it from non-natural isomers like L-glucose .
Properties
IUPAC Name |
2,3,4,5,6-pentahydroxyhexanal;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6.H2O/c7-1-3(9)5(11)6(12)4(10)2-8;/h1,3-6,8-12H,2H2;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFMQWBKVUQXJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5996-10-1 | |
| Record name | α-D-Glucopyranose, hydrate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.579 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
a. Synthetic Routes: Glucose can be synthesized through several methods:
Photosynthesis: In plants, glucose is produced via photosynthesis, where carbon dioxide and water are converted into glucose using sunlight and chlorophyll.
Chemical Synthesis: In the laboratory, glucose can be synthesized from other carbohydrates or by reducing glucose derivatives.
b. Industrial Production: The industrial production of glucose involves enzymatic hydrolysis of starch (usually from corn or potatoes). The process yields glucose syrup, which contains varying amounts of glucose and other saccharides.
Chemical Reactions Analysis
Types of Reactions: Glucose undergoes various chemical reactions:
Oxidation: Glucose can be oxidized to form gluconic acid or other oxidation products.
Reduction: It can be reduced to sorbitol or other polyols.
Substitution: Glucose derivatives participate in substitution reactions.
Oxidation: Common oxidizing agents include nitric acid, bromine water, and silver oxide.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution: Various reagents, such as acetyl chloride or bromine, can be used.
- Oxidation: Gluconic acid
- Reduction: Sorbitol
- Substitution: Glucose derivatives (e.g., glucose pentaacetate)
Scientific Research Applications
Glucose has diverse applications:
Biochemistry: It serves as a fundamental substrate for glycolysis, a central metabolic pathway.
Medicine: Glucose is used intravenously to treat hypoglycemia and provide energy during medical emergencies.
Industry: Glucose is a key component in food, pharmaceuticals, and fermentation processes.
Mechanism of Action
Glucose’s primary mechanism of action lies in its role as an energy source. It enters glycolysis, where it is broken down to produce ATP (adenosine triphosphate), the cell’s energy currency.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, functional, and applicative differences between 2,3,4,5,6-pentahydroxyhexanal hydrate and related compounds:
Structural and Functional Differences
- Hydrate vs. Anhydrous Glucose : The hydrate form includes a water molecule, improving stability and dissolution kinetics compared to anhydrous glucose .
- Gluconic Acid : Substitutes the aldehyde group of glucose with a carboxylic acid (-COOH), enabling chelation of metal ions (e.g., in lithium battery recycling) .
- Sodium Croscarmellose : A cellulose-derived polymer modified with sodium acetate groups; lacks the aldehyde moiety and functions as a superdisintegrant in tablets .
- Altronic Acid : A stereoisomer of gluconic acid with distinct hydroxyl group orientations, impacting reactivity and biological interactions .
Research Findings
- Anti-Dengue Potential: D-Glucose hydrate was identified as a competitive inhibitor of human hexokinase II (HKII) in computational studies, suggesting utility in antiviral drug development .
- Chelation Applications : Gluconic acid’s carboxyl group enables efficient metal leaching (e.g., from spent lithium-ion batteries) due to its low toxicity and biodegradability .
- Pharmaceutical Disintegration : Sodium croscarmellose’s swelling properties facilitate rapid tablet breakdown in aqueous environments, critical for drug bioavailability .
Data Tables
Physicochemical Properties
| Property | 2,3,4,5,6-Pentahydroxyhexanal Hydrate | Gluconic Acid | Sodium Croscarmellose |
|---|---|---|---|
| Solubility in Water | High | High | Swells, forms gel |
| Melting Point | 83°C (decomposes) | ~131°C | N/A (polymer) |
| Hygroscopicity | Moderate | Low | Low |
| Key Functional Group | Aldehyde + hydrate | Carboxylic acid | Acetate + cellulose |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
